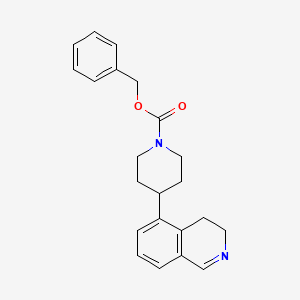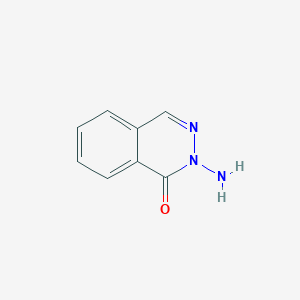
DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol is a synthetic organic compound with the molecular formula C20H24O6. It is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the presence of phenylmethyl (benzyl) groups and dibenzoate esters, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol typically involves the protection of hydroxyl groups on myo-inositol, followed by selective benzylation and esterification. The general steps are as follows:
Protection of Hydroxyl Groups: Myo-inositol is treated with a protecting agent such as acetic anhydride to form acetyl-protected intermediates.
Benzylation: The protected myo-inositol is then reacted with benzyl chloride in the presence of a base like sodium hydride to introduce benzyl groups.
Deprotection and Esterification: The acetyl groups are removed using a mild acid, and the resulting compound is esterified with benzoic acid derivatives under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and benzyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also influence cellular signaling pathways by interacting with receptors or secondary messengers, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
DL-1,4-Bis-o-(phenylmethyl)-myo-inositol: A closely related compound with similar structural features but lacking the dibenzoate esters.
1,2,4,5-Cyclohexanetetrol, 3,6-bis(phenylmethoxy): Another derivative of myo-inositol with benzyl groups but different hydroxyl group configurations.
Uniqueness
DL-1,4-Bis-o-(phenylmethyl)-5,6-dibenzoate-myo-inositol is unique due to the presence of both benzyl and dibenzoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.
Propiedades
Fórmula molecular |
C34H32O8 |
|---|---|
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,5R,6R)-2-benzoyloxy-4,5-dihydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate |
InChI |
InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2/t27-,28+,29-,30-,31+,32+/m1/s1 |
Clave InChI |
FLOWIXPUROXKMP-SXYYIGQPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



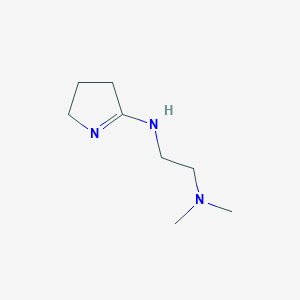
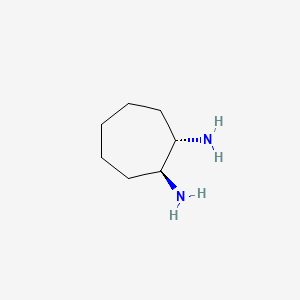
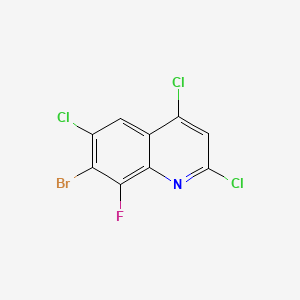
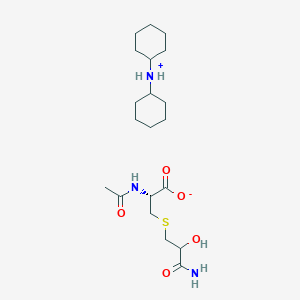


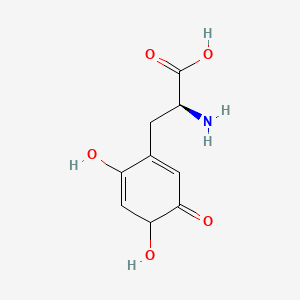

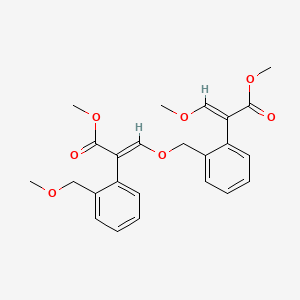
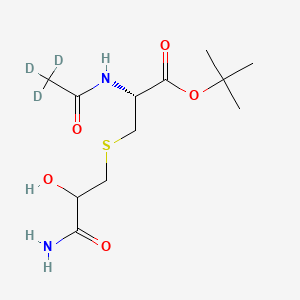
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
